[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate
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Overview
Description
[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate is an organic compound that features a bromophenyl group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-methyl-3-aminobenzoate derivatives.
Ester Hydrolysis: 4-methyl-3-nitrobenzoic acid and 2-(4-bromophenyl)-2-oxoethanol.
Scientific Research Applications
Chemistry
In organic synthesis, [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate serves as a versatile intermediate for the preparation of various functionalized compounds
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the discovery of novel therapeutic agents.
Industry
In the materials science field, this compound can be used in the design of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may bind to specific enzymes or receptors, modulating their activity. The bromophenyl and nitrobenzoate groups can participate in various interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Ethyl 4-bromobenzoate
- 2-(4-Methylsulfonylphenyl) indole derivatives
Uniqueness
Compared to similar compounds, [2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate is unique due to the presence of both a bromophenyl group and a nitrobenzoate ester
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO5/c1-10-2-3-12(8-14(10)18(21)22)16(20)23-9-15(19)11-4-6-13(17)7-5-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSAXXDQFWKUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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